Sulfisozole
Overview
Description
Sulfisoxazole is a sulfonamide antibiotic known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative organisms . It is primarily used to treat urinary tract infections, meningococcal meningitis, acute otitis media, trachoma, inclusion conjunctivitis, nocardiosis, chancroid, toxoplasmosis, and malaria . The compound is characterized by its chemical formula C11H13N3O3S and is known for its rapid absorption and excretion .
Mechanism of Action
Target of Action
Sulfisozole sodium, also known as this compound, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the bacterial synthesis of dihydrofolic acid, a vital component for bacterial growth and multiplication .
Mode of Action
this compound sodium acts as a competitive inhibitor of dihydropteroate synthetase . It inhibits the bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This inhibition disrupts the production of dihydrofolic acid, thereby hindering bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound sodium is the synthesis of dihydrofolic acid in bacteria . By inhibiting the enzyme dihydropteroate synthetase, Sulfisoxazole sodium disrupts this pathway, leading to a deficiency of dihydrofolic acid. This deficiency, in turn, affects the downstream synthesis of nucleic acids and proteins, which are essential for bacterial growth and replication .
Result of Action
The molecular and cellular effects of Sulfisoxole sodium’s action primarily involve the inhibition of bacterial growth. By disrupting the synthesis of dihydrofolic acid, this compound sodium prevents the bacteria from producing essential components for their growth and replication . This results in the effective treatment of bacterial infections.
Biochemical Analysis
Biochemical Properties
Sulfisozole is a competitive inhibitor of the enzyme dihydropteroate synthetase . It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .
Cellular Effects
Sulfisoxazole is used to treat or prevent many different types of infections caused by bacteria, such as bladder infections, ear infections, or meningitis . It can also cause side effects such as diarrhea, fever, chills, body aches, flu symptoms, cough, feeling short of breath, pale skin, joint pain, unusual bruising, fast or pounding heartbeat, blue lips or fingernails, feeling light-headed, fainting, swelling around your neck or throat, urinating more or less than usual, severe pain in your side or lower back, blood in your urine, nausea, stomach pain, low fever, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes), fever, sore throat, and headache with a severe blistering, peeling, and red skin rash, agitation, confusion, unusual thoughts or behavior, or seizure (black-out or convulsions) .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a competitive inhibitor of the enzyme dihydropteroate synthetase . It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .
Metabolic Pathways
This compound is involved in the metabolic pathway that inhibits bacterial synthesis of dihydrofolic acid . It prevents the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .
Preparation Methods
The synthesis of sulfisoxazole involves several key steps:
Chemical Reactions Analysis
Sulfisoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions are not typical for sulfisoxazole due to its stable sulfonamide structure.
Substitution: Sulfisoxazole can undergo substitution reactions, particularly involving its sulfonamide group.
Scientific Research Applications
Sulfisoxazole has diverse applications in scientific research:
Comparison with Similar Compounds
Sulfisoxazole is part of the sulfonamide class of antibiotics, which includes compounds like sulfamethoxazole, sulfadiazine, and sulfapyridine . Compared to these, sulfisoxazole is noted for its rapid absorption and excretion, making it particularly effective for treating urinary tract infections . Its high solubility and rapid excretion reduce the risk of crystalluria, a common side effect associated with other sulfonamides .
Similar Compounds
Sulfamethoxazole: Often used in combination with trimethoprim for a broader antibacterial spectrum.
Sulfadiazine: Commonly used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other skin conditions.
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOTUZCTLKWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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